molecular formula C8H15N5S B3319261 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine CAS No. 1092352-75-4

2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine

Cat. No.: B3319261
CAS No.: 1092352-75-4
M. Wt: 213.31 g/mol
InChI Key: VUFDAEQSCSSHGB-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is a synthetic s-triazine derivative of significant interest in chemical and agricultural research. The s-triazine scaffold is a privileged structure in medicinal and agrochemical discovery due to its symmetric ring and the ability to be functionalized at multiple positions, allowing for fine-tuning of biological activity and physicochemical properties . Compounds within this class are frequently explored for their potential herbicidal activity, often acting as inhibitors of photosynthesis by targeting the D1 protein in the photosystem II complex . The specific substitution pattern of this compound, featuring amino, isopropylamino, and ethylthio groups, is a key structural motif. Similar methylthio- and alkylamino-substituted triazines are known to be effective herbicides, and the ethylthio moiety, in particular, may be investigated for its influence on metabolic degradation pathways and resistance profiles in weeds . Beyond agrochemical applications, the 1,3,5-triazine core is a versatile building block in drug discovery. Researchers utilize this scaffold to develop novel molecules with potential anticancer, antimicrobial, and antiviral activities . The presence of multiple nitrogen atoms in the ring system also makes triazine derivatives valuable in material science, such as in the development of polymers, ligands for metal complexes, and other functional materials . This product is intended for research purposes by qualified scientists in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-ethylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5S/c1-4-14-8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H3,9,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFDAEQSCSSHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)NC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704439
Record name 6-(Ethylsulfanyl)-N~2~-(propan-2-yl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-75-4
Record name 6-(Ethylthio)-N2-(1-methylethyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethylsulfanyl)-N~2~-(propan-2-yl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps :

    Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with primary amines and thiols.

    Reaction Conditions: The reactions are usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound undergoes nucleophilic substitution reactions, where the amino and ethylthio groups can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include amines, thiols, and halides, with reactions often conducted under reflux or at elevated temperatures.

    Major Products: The major products formed depend on the specific reagents used, leading to a variety of substituted triazines.

Scientific Research Applications

2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine has numerous scientific research applications :

    Chemistry: It is used as a building block for synthesizing more complex triazine derivatives.

    Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.

    Industry: It is utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

    Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.

    Effects: The compound’s effects are mediated through its binding to target molecules, altering their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Substituent groups on the 1,3,5-triazine ring dictate chemical behavior and applications. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine NH₂, NH-C₃H₇, S-C₂H₅ C₈H₁₅N₅S 213.3 Potential herbicide intermediate
Deisopropylatrazine NH₂, Cl, NH-C₂H₅ C₅H₉ClN₅ 186.6¹ Atrazine metabolite; environmental studies
Terbutylazine Cl, NH-C₂H₅, NH-C(CH₃)₃ C₉H₁₆ClN₅ 229.7 Herbicide; degrades via iron-mediated reduction
2-Amino-4-chloro-6-cyclopropyl-1,3,5-triazine NH₂, Cl, C₃H₅ (cyclopropyl) C₆H₇ClN₄ 170.6 Research compound; structural novelty
Atrazine Cl, NH-C₂H₅, NH-C₃H₇ C₈H₁₄ClN₅ 215.7 Broad-spectrum herbicide

¹Molecular weight discrepancy noted in (calculated: ~174.5 g/mol).

Physico-Chemical Properties

  • Degradation : Chloro-substituted triazines (e.g., terbutylazine, atrazine) degrade via reductive dechlorination using zero-valent iron or electrochemical methods . Ethylthio groups may undergo oxidation to sulfoxides/sulfones, altering environmental persistence .

Environmental and Toxicological Behavior

  • Deisopropylatrazine : A degradation product of atrazine, it exhibits lower herbicidal activity but serves as a biomarker for environmental monitoring .

Key Research Findings

  • Degradation Efficiency : Terbutylazine and deisopropylatrazine show 80–90% degradation within 24 hours using zero-valent iron, suggesting chloro groups are critical for reductive cleavage .
  • Structural Activity: Cyclopropyl substituents (e.g., in 2-Amino-4-chloro-6-cyclopropyl-1,3,5-triazine) introduce steric hindrance, reducing reactivity but enhancing selectivity in drug design .

Biological Activity

2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is a member of the triazine family, characterized by the molecular formula C8H15N5SC_8H_{15}N_5S and a molecular weight of approximately 213.3 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry.

The synthesis of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine typically involves nucleophilic substitution reactions with cyanuric chloride. The reaction conditions often include solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. This synthetic pathway allows for the introduction of various functional groups that enhance its biological activity .

The biological activity of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is attributed to its interaction with specific molecular targets within cells. It has been shown to influence several biological pathways by:

  • Inhibiting Enzyme Activity : The compound acts as an inhibitor for various enzymes involved in cellular metabolism and signaling pathways.
  • Modulating Receptor Activity : It interacts with receptors that regulate cell growth and proliferation, potentially leading to anti-cancer effects.

Antitumor Activity

Research indicates that derivatives of this triazine compound exhibit significant antitumor properties. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03
MDA-MB-231 (Breast)15.83
HepG2 (Liver)12.21

These results suggest a promising potential for these compounds in cancer therapy .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that certain derivatives of triazines could inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition was linked to apoptosis in cancer cells .
  • Phosphoinositide 3-Kinase (PI3K) Inhibition : Another research highlighted the ability of specific triazine derivatives to inhibit PI3K/mTOR pathways, which are vital for cell growth and metabolism regulation. This inhibition led to reduced tumor growth in xenograft models .

Applications in Agriculture

Beyond its pharmaceutical applications, 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is also explored for its herbicidal properties. Its unique structure allows it to function effectively as an herbicide, targeting broadleaf weeds while minimizing harm to cereal crops.

Q & A

Q. How can advanced spectroscopic techniques (e.g., XPS, TOF-SIMS) resolve surface adsorption behavior of the compound in environmental samples?

  • Methodological Answer : Prepare model surfaces (e.g., silica, humic acid-coated particles) and analyze adsorption isotherms. Use X-ray photoelectron spectroscopy (XPS) to quantify elemental composition at the surface and time-of-flight secondary ion mass spectrometry (TOF-SIMS) for molecular mapping. Cross-reference with computational adsorption models (Langmuir/Freundlich) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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